
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This method ensures the formation of the desired amide bond under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or xanthene moieties, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the xanthene structure may interact with cellular proteins, affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)prop-2-enamide
- 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Uniqueness
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide is unique due to its dual quinoline and xanthene structures, which confer distinct chemical and biological properties. This duality allows it to participate in a wide range of reactions and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-26-19-12-11-16(14-15(19)10-13-22(26)27)25-24(28)23-17-6-2-4-8-20(17)29-21-9-5-3-7-18(21)23/h2-9,11-12,14,23H,10,13H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHHVZDKZLARTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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